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Investigating Neurodegenerative Disorders with MU1742: A Technical Guide

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Compound of Interest		
Compound Name:	MU1742	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of **MU1742**, a potent and selective chemical probe for Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ), in the investigation of neurodegenerative disorders. The deregulation of CK1 activity has been linked to the pathogenesis of several neurodegenerative conditions, including Alzheimer's and Parkinson's diseases, making selective inhibitors like **MU1742** valuable tools for research and therapeutic development.[1][2]

Introduction to MU1742 and its Target: Casein Kinase $1\delta/\epsilon$

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, such as gene expression, apoptosis, and signal transduction.[1] [3] The isoforms CK1 δ and CK1 ϵ are of particular interest in the context of neurodegeneration due to their involvement in pathways related to circadian rhythms, Wnt signaling, and the phosphorylation of key proteins implicated in disease pathology, such as tau.[1][4][5] Overexpression and aberrant activity of CK1 δ have been observed in Alzheimer's disease brains, correlating with the hyperphosphorylation of proteins involved in the formation of neurofibrillary tangles.[4][6][7]

MU1742 is a high-quality chemical probe characterized by its high selectivity and potency against CK1 δ and CK1 ϵ .[2][8] It serves as an invaluable tool for elucidating the specific roles of



these kinase isoforms in cellular and in vivo models of neurodegenerative diseases. A corresponding negative control compound, MU2027, is also available to distinguish on-target from off-target effects.[2]

Physicochemical and Pharmacokinetic Properties of MU1742

A comprehensive understanding of the properties of **MU1742** is essential for its effective application in experimental settings.

Property	Value	Reference
Molecular Formula	C22H22F2N6	[9]
Molecular Weight	408.46 g/mol	[9]
Solubility	≥10 mM in DMSO	[8]
In Vivo Formulation	Dihydrochloride salt (.2HCl) for aqueous solutions	[8]
Storage	Long-term at -20°C; Short-term at room temperature	[9]
In Vivo Bioavailability (Mice)	57% (Per Oral)	[9]

In Vitro and In Cellulo Potency and Selectivity

MU1742 exhibits excellent potency and selectivity for CK1 δ and CK1 ϵ , as demonstrated by in vitro kinase assays and cellular target engagement studies.

Table 3.1: In Vitro Inhibitory Potency of MU1742



Target Kinase	IC50 (nM)	
CK1δ	6.1	
CK1ε	27.7	
CK1α1	7.2	
CK1α1L	520	
Data from in vitro inhibition assays (Reaction Biology).[9]		

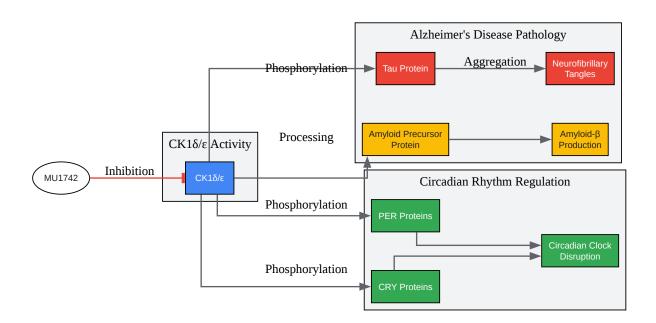
Table 3.2: Kinome-wide Selectivity of MU1742

Screening Condition	Result
Kinase Panel	415 protein kinases
Concentration	1 μΜ
Selectivity	Only CK1 kinases were strongly inhibited; no off-targets observed below 40% residual activity.
Data from kinome-wide screening (Reaction Biology).[8]	

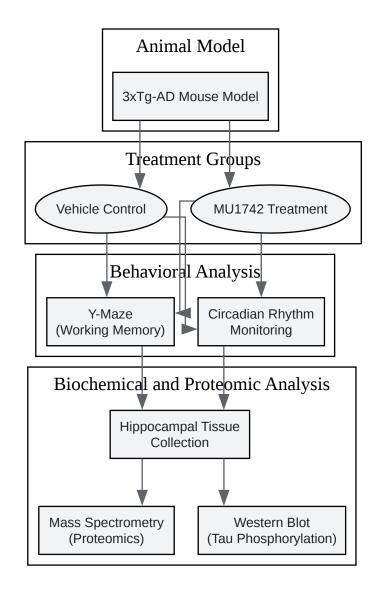
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving CK1 δ / ϵ and a potential experimental workflow for investigating the effects of **MU1742** in a mouse model of Alzheimer's disease.









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